Cas no 1806971-05-0 (Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate)

Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate
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- Inchi: 1S/C9H8F3NO3/c1-15-5-3-4(9(14)16-2)13-8(12)6(5)7(10)11/h3,7H,1-2H3
- InChI Key: HLNARMIRHWTKSD-UHFFFAOYSA-N
- SMILES: FC1=C(C(F)F)C(=CC(C(=O)OC)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 2.1
- Topological Polar Surface Area: 48.4
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029035501-500mg |
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate |
1806971-05-0 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029035501-1g |
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate |
1806971-05-0 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
Alichem | A029035501-250mg |
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate |
1806971-05-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate
Recent Advances in the Application of Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate (CAS: 1806971-05-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate (CAS: 1806971-05-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This fluorinated pyridine derivative exhibits unique physicochemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the areas of agrochemicals and pharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for kinase inhibitors. Researchers successfully incorporated this pyridine derivative into the structure of selective JAK3 inhibitors, achieving improved metabolic stability compared to previous generations of compounds. The difluoromethyl and fluoro substituents were found to play crucial roles in enhancing target binding affinity and modulating the compound's pharmacokinetic properties.
In agrochemical applications, recent patent filings (WO2023057891) have described the use of Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate as a precursor for novel fungicides. The compound's unique substitution pattern provides exceptional protection against enzymatic degradation in plants, leading to prolonged activity against fungal pathogens. Field trials conducted in 2023 showed promising results against economically important pathogens such as Botrytis cinerea and Fusarium species.
Structural studies using X-ray crystallography (Acta Crystallographica Section E, 2023) have revealed interesting conformational properties of this molecule. The steric and electronic effects of the difluoromethyl group at the 3-position create a distinctive molecular geometry that influences both its reactivity and biological activity. These findings have important implications for the design of new derivatives with optimized properties.
Recent synthetic methodology developments (Organic Process Research & Development, 2024) have addressed previous challenges in the large-scale production of this compound. A novel catalytic fluorination approach has improved the yield and purity of Methyl 3-(difluoromethyl)-2-fluoro-4-methoxypyridine-6-carboxylate, making it more accessible for industrial applications. This advancement is particularly significant given the growing demand for fluorinated building blocks in pharmaceutical chemistry.
Ongoing research is exploring the compound's potential in other therapeutic areas, including its use as a precursor for PET imaging agents and as a scaffold for protein-protein interaction inhibitors. Preliminary results from cell-based assays suggest that derivatives of this pyridine compound may have applications in oncology and inflammatory diseases, though further studies are needed to validate these findings.
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